trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-[2-(1H-pyrrol-1-yl)ethyl]cyclohexanecarboxamide
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Overview
Description
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common route includes the following key reactions:
Quinazoline Formation: Starting from appropriate precursors, a quinazoline ring is formed through cyclization reactions.
Alkylation: The quinazoline ring is then alkylated at the 3-position with an ethyl group.
Cyclohexane Carboxylic Acid Formation: The final step involves introducing the cyclohexane carboxylic acid moiety.
Industrial Production:: While industrial-scale production methods may vary, the synthesis typically occurs in specialized laboratories or pharmaceutical companies.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: Substitution reactions at different positions may occur, modifying the structure.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.
Major Products:: The specific products formed depend on reaction conditions and regioselectivity. Detailed analysis requires experimental data.
Scientific Research Applications
This compound finds applications in:
Medicine: Potential as a drug candidate due to its unique structure and potential biological activity.
Chemical Research: As a building block for designing novel molecules.
Industry: In the synthesis of other compounds or materials.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
While no direct analogs exist, we can compare it to related quinazoline derivatives. Notable compounds include :
- Quinazoline itself
- Other quinazoline-based drugs
Properties
Molecular Formula |
C22H26N4O2 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
4-[(4-oxoquinazolin-3-yl)methyl]-N-(2-pyrrol-1-ylethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C22H26N4O2/c27-21(23-11-14-25-12-3-4-13-25)18-9-7-17(8-10-18)15-26-16-24-20-6-2-1-5-19(20)22(26)28/h1-6,12-13,16-18H,7-11,14-15H2,(H,23,27) |
InChI Key |
QVCWRPOYGFUFBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)NCCN4C=CC=C4 |
Origin of Product |
United States |
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